molecular formula C21H16N2O4S B2665413 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477551-01-2

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2665413
CAS No.: 477551-01-2
M. Wt: 392.43
InChI Key: JHTBOIIEMOOVMR-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound featuring a thiazole ring substituted with a 4-methoxy-3-methylphenyl group and a 4-oxo-4H-chromene-3-carboxamide moiety. Its structural uniqueness lies in the integration of a coumarin-derived chromene system and a thiazole heterocycle, which are both pharmacologically relevant scaffolds.

Properties

CAS No.

477551-01-2

Molecular Formula

C21H16N2O4S

Molecular Weight

392.43

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16N2O4S/c1-12-9-13(7-8-17(12)26-2)16-11-28-21(22-16)23-20(25)15-10-27-18-6-4-3-5-14(18)19(15)24/h3-11H,1-2H3,(H,22,23,25)

InChI Key

JHTBOIIEMOOVMR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the chromene ring, and finally, the coupling of these two moieties through a carboxamide linkage.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 4-methoxy-3-methylphenylamine with a suitable thioamide under acidic conditions.

    Chromene Ring Formation: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde.

    Coupling Reaction: The final step involves the coupling of the thiazole and chromene rings through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative at the carbonyl position.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole-linked carboxamides and coumarin derivatives. Below is a detailed comparison with analogous compounds based on structural features, synthesis routes, and biological activities.

Structural and Functional Group Analysis

Compound Name Key Structural Features Substituents on Thiazole Coumarin/Carboxamide Features Reference
Target Compound Thiazole + 4-methoxy-3-methylphenyl; 4-oxo-chromene-3-carboxamide 4-(4-methoxy-3-methylphenyl) 4-oxo-4H-chromene
4d () Thiazole + pyridin-3-yl; 3,4-dichlorobenzamide 5-(morpholinomethyl)-4-(pyridin-3-yl) Benzamide (no coumarin)
N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl) Amide () Thiazole + 8-methoxy-2-oxo-2H-chromen-3-yl 4-(8-methoxy-2-oxo-2H-chromen-3-yl) 2-oxo-2H-chromene (8-methoxy)
N-[4-(4-Methoxyphenyl)-Thiazol-2-Yl]-Hydrazine Hydrobromide () Thiazole + 4-methoxyphenyl; azepine hydrazine 4-(4-methoxyphenyl) Hydrazine linker (no coumarin)
N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide () Thiazole + 3-methoxybenzylamino-ethyl; furan-carboxamide 4-(2-((3-methoxybenzyl)amino)-2-oxoethyl) Furan-carboxamide (no coumarin)
4-(1-(4-Chlorobenzyl)-1H-1,2,3-Triazol-4-Yl)-N-(4-Fluorophenethyl)-2-Oxo-2H-Chromene-3-Carboxamide () Triazole + chlorobenzyl; fluorophenethyl; 2-oxo-chromene 4-(triazolyl) 2-oxo-2H-chromene
  • Carboxamide vs. Other Linkers: Unlike hydrazine () or sulfonamide derivatives (), the carboxamide group in the target compound may offer distinct hydrogen-bonding interactions with biological targets .

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

PropertyValue
Molecular Formula C21H16N2O4S
Molecular Weight 392.42774 g/mol
IUPAC Name N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Anticancer Properties

Recent studies have indicated that thiazole-containing compounds exhibit significant anticancer properties. For instance, thiazoles have been shown to inhibit Bcl-2, a protein associated with cancer cell survival. In vitro studies demonstrated that derivatives with specific substituents on the thiazole ring could enhance cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells .

The structure activity relationship (SAR) analysis indicates that the presence of an electron-donating group, such as a methyl group on the phenyl ring, significantly enhances anticancer activity. For example, compounds with similar structural motifs showed IC50 values in the low micromolar range (e.g., 1.61 µg/mL) against specific cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro evaluations demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The compound's ability to inhibit biofilm formation further emphasizes its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific proteins involved in cell survival and proliferation pathways. Molecular dynamics simulations have suggested that hydrophobic interactions play a crucial role in binding affinity towards target proteins like Bcl-2 . This interaction leads to increased apoptosis in cancer cells.

Case Studies

  • Antitumor Activity : A study examined a series of thiazole derivatives similar to this compound. The findings revealed that modifications at the para position of the phenyl ring significantly improved cytotoxicity against various tumor cell lines, suggesting that structural optimization can lead to more effective anticancer agents .
  • Antimicrobial Evaluation : Another investigation focused on a related compound's antimicrobial properties, highlighting its effectiveness against resistant strains of bacteria. The study utilized both MIC and time-kill assays to confirm the compound's bactericidal effects, indicating its potential use in treating infections caused by resistant pathogens .

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